Cas no 876607-72-6 ((2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid)

(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
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- 876607-72-6
- CIS-1,4-DIOXANE-2,3-DICARBOXYLIC ACID
- AT19865
- EN300-6736801
- (2r,3s)-1,4-dioxane-2,3-dicarboxylic acid
- (2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid
-
- インチ: 1S/C6H8O6/c7-5(8)3-4(6(9)10)12-2-1-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
- InChIKey: XUZZZKIOMAMVTK-ZXZARUISSA-N
- ほほえんだ: O1CCO[C@@H](C(=O)O)[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 176.03208797g/mol
- どういたいしつりょう: 176.03208797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 93.1Ų
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6736801-10.0g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 10g |
$5837.0 | 2023-06-02 | |
Enamine | EN300-6736801-0.1g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.1g |
$470.0 | 2023-06-02 | |
Enamine | EN300-6736801-0.05g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.05g |
$315.0 | 2023-06-02 | |
Enamine | EN300-6736801-0.25g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.25g |
$672.0 | 2023-06-02 | |
1PlusChem | 1P028WDK-100mg |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 100mg |
$643.00 | 2024-04-20 | |
Aaron | AR028WLW-2.5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 2.5g |
$3683.00 | 2023-12-15 | |
1PlusChem | 1P028WDK-5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 5g |
$4926.00 | 2024-04-20 | |
Enamine | EN300-6736801-0.5g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 0.5g |
$1058.0 | 2023-06-02 | |
Enamine | EN300-6736801-5.0g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis |
876607-72-6 | 95% | 5g |
$3935.0 | 2023-06-02 | |
1PlusChem | 1P028WDK-10g |
(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis |
876607-72-6 | 95% | 10g |
$7277.00 | 2024-04-20 |
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(2r,3s)-1,4-Dioxane-2,3-dicarboxylic acidに関する追加情報
Introduction to (2R,3S)-1,4-Dioxane-2,3-dicarboxylic Acid (CAS No. 876607-72-6)
(2R,3S)-1,4-Dioxane-2,3-dicarboxylic acid, identified by its CAS number 876607-72-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This dioxane derivative possesses a unique structural framework, characterized by a rigid dioxane ring substituted with two carboxylic acid groups at the 2 and 3 positions. The stereochemistry defined by the (2R,3S) configuration further distinguishes this compound, making it of particular interest for synthetic chemists and biologists exploring novel molecular architectures.
The compound's significance stems from its potential applications in the development of chiral catalysts, ligands for asymmetric synthesis, and as a building block for more complex pharmacophores. The presence of two carboxylic acid functionalities allows for further derivatization, enabling the creation of polymers, esters, and other functionalized molecules that could exhibit tailored biological activities.
In recent years, there has been growing interest in dioxane derivatives due to their unique electronic and steric properties. The rigid dioxane ring provides a stable scaffold that can be modified to influence the reactivity and selectivity of adjacent functional groups. This has made (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid a valuable asset in the design of novel materials and pharmaceutical intermediates.
One of the most compelling aspects of this compound is its potential role in drug discovery. The stereochemistry of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid is particularly noteworthy, as enantiomerically pure compounds are often preferred in pharmaceutical applications due to their improved biological activity and reduced side effects. Researchers have been exploring its utility as a precursor for chiral drugs that target specific biological pathways with high selectivity.
Recent studies have demonstrated the compound's utility in the synthesis of novel heterocyclic compounds. By leveraging its carboxylic acid groups, scientists have been able to construct complex cyclic structures that mimic natural products and bioactive molecules. These efforts have led to the discovery of several promising candidates with potential therapeutic applications.
The chemical properties of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid also make it an attractive candidate for industrial applications. Its stability under various reaction conditions and compatibility with a wide range of reagents allow for its use in large-scale synthetic processes. Additionally, its ability to form stable salts and esters opens up possibilities for its incorporation into formulations requiring enhanced solubility or stability.
From an environmental perspective, the compound's design aims to minimize unwanted ecological impacts. The absence of toxic or hazardous functionalities ensures that it can be handled safely in laboratory settings without posing significant risks to human health or the environment. This aligns with contemporary trends in green chemistry, where sustainability is a key consideration in molecular design.
The future prospects for (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid are promising. Ongoing research is expected to uncover new synthetic methodologies and applications that will further enhance its value in both academic and industrial settings. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing chemical biology and drug development.
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